molecular formula C18H18N4O2 B1442500 1-(4-aminobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1351780-07-8

1-(4-aminobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No. B1442500
M. Wt: 322.4 g/mol
InChI Key: ANVXBYQCWWCNBX-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, which is a heterocyclic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also has an aminobenzyl group and a methoxyphenyl group attached to the imidazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the attachment of the aminobenzyl and methoxyphenyl groups. This could potentially be achieved through a series of reactions including nitration, bromination, and amination .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the amino group in the aminobenzyl portion could potentially undergo reactions such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring and the nonpolar benzyl and phenyl groups could impact its solubility, melting point, and boiling point .

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including those structurally related to 1-(4-aminobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide, have been extensively studied for their antitumor properties. Bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole, among others, have demonstrated significant interest in the search for new antitumor drugs. Some of these compounds have advanced past preclinical testing stages, underscoring the potential of imidazole derivatives in developing compounds with various biological properties, including antitumor activity (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles

The review on the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, offers insights into their chemical and biological properties. These compounds are synthesized through various methods and have shown insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities. This highlights the versatility of imidazole derivatives in contributing to a wide range of simple and complex molecules, indicating their significant role in synthetic drug development (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Conversion into CNS Acting Drugs

Imidazole derivatives' potential conversion into central nervous system (CNS) acting drugs highlights their importance in addressing increasing CNS diseases. The study of benzimidazole, imidazothiazole, and imidazole for their CNS properties suggests that modifications of these compounds could lead to the development of more potent CNS drugs. This could address the need for treatments for new challenging CNS diseases, indicating the critical role of imidazole derivatives in synthesizing compounds with enhanced CNS penetrability and activity (Saganuwan, 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

properties

IUPAC Name

1-[(4-aminophenyl)methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-24-16-8-6-15(7-9-16)21-18(23)17-11-22(12-20-17)10-13-2-4-14(19)5-3-13/h2-9,11-12H,10,19H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVXBYQCWWCNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-aminobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-aminobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
Reactant of Route 6
1-(4-aminobenzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

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